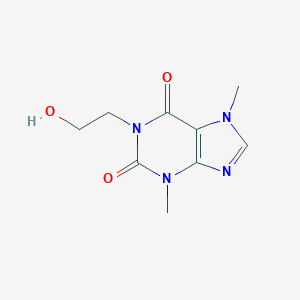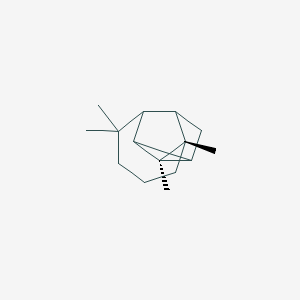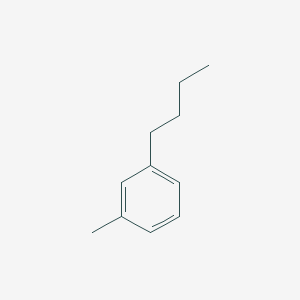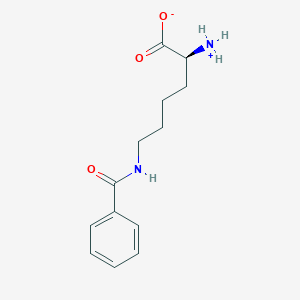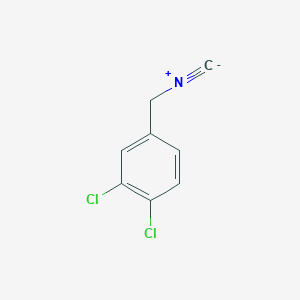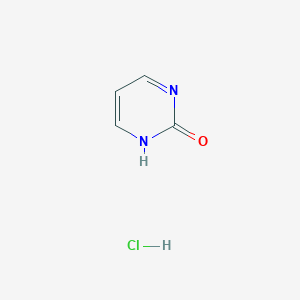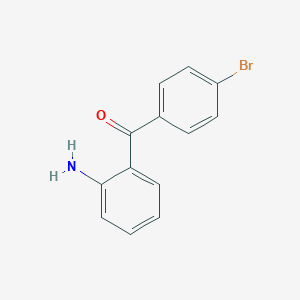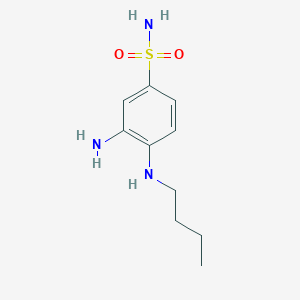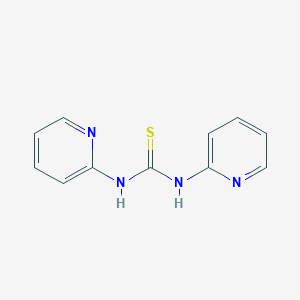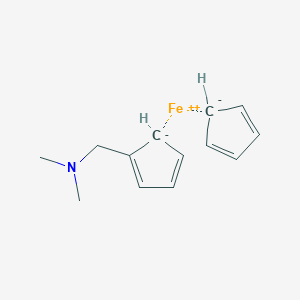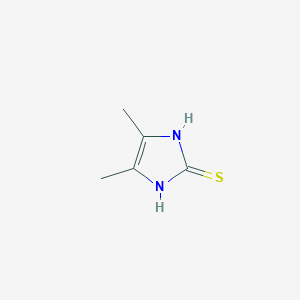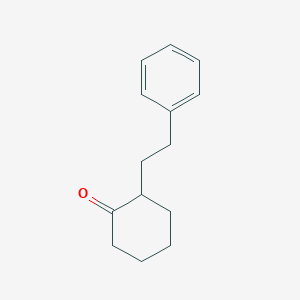
2-Phenethyl-cyclohexanone
Descripción general
Descripción
2-Phenethyl-cyclohexanone, also known as PCE, is a chemical compound that belongs to the family of arylcyclohexylamines. PCE is a synthetic compound that has been used in scientific research for its unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Phenethyl-cyclohexanone involves its binding to the NMDA and sigma-1 receptors. 2-Phenethyl-cyclohexanone acts as an antagonist at the NMDA receptor, which reduces the influx of calcium ions into the neuron, leading to a decrease in excitatory neurotransmitter release. 2-Phenethyl-cyclohexanone also acts as an agonist at the sigma-1 receptor, which enhances the release of inhibitory neurotransmitters, leading to a decrease in neuronal activity.
Efectos Bioquímicos Y Fisiológicos
2-Phenethyl-cyclohexanone has been found to have a range of biochemical and physiological effects. It has been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury. 2-Phenethyl-cyclohexanone has also been found to have antidepressant effects, reducing the symptoms of depression in animal models. 2-Phenethyl-cyclohexanone has also been found to have analgesic effects, reducing pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenethyl-cyclohexanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab with a high yield. 2-Phenethyl-cyclohexanone also has a high purity, which makes it ideal for use in biochemical and physiological studies. However, 2-Phenethyl-cyclohexanone has several limitations. It has a short half-life, which means that its effects are short-lived. 2-Phenethyl-cyclohexanone also has a narrow therapeutic window, which means that it can be toxic at high doses.
Direcciones Futuras
For the study of 2-Phenethyl-cyclohexanone include the development of 2-Phenethyl-cyclohexanone derivatives, the study of the molecular mechanisms underlying its effects, and its potential use as a therapeutic agent for neurological disorders.
Aplicaciones Científicas De Investigación
2-Phenethyl-cyclohexanone has been used in scientific research for its unique biochemical and physiological effects. It has been found to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. 2-Phenethyl-cyclohexanone has also been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of ion channels, neurotransmitter release, and neuronal survival.
Propiedades
Número CAS |
1138-44-9 |
|---|---|
Nombre del producto |
2-Phenethyl-cyclohexanone |
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
2-(2-phenylethyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H18O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
Clave InChI |
PEVNEAUCRZWXDW-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)CCC2=CC=CC=C2 |
SMILES canónico |
C1CCC(=O)C(C1)CCC2=CC=CC=C2 |
Otros números CAS |
1138-44-9 |
Sinónimos |
2-phenethylcyclohexan-1-one |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

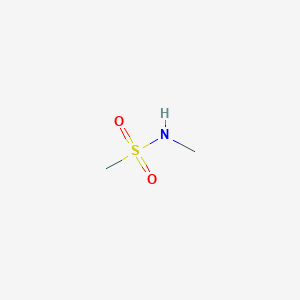
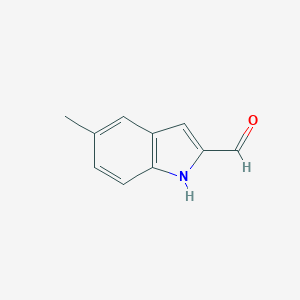
![(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B75013.png)
